molecular formula C22H22N4O3S B3226160 N-(4-ethylphenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251694-83-3

N-(4-ethylphenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No. B3226160
M. Wt: 422.5
InChI Key: PKNYJUSBUDGYCU-UHFFFAOYSA-N
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Description

“N-(4-ethylphenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” is a chemical compound that belongs to the class of [1,2,4]triazolo[4,3-a]pyridines . These compounds are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines involves a variety of synthetic routes. Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

properties

IUPAC Name

N-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-3-17-9-11-19(12-10-17)26(15-18-6-4-7-20(14-18)29-2)30(27,28)21-8-5-13-25-16-23-24-22(21)25/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNYJUSBUDGYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethylphenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethylphenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(4-ethylphenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-(4-ethylphenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Reactant of Route 5
N-(4-ethylphenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-(4-ethylphenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

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